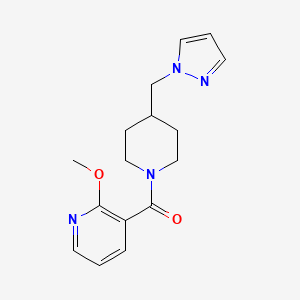

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a pyrazole ring, a piperidine ring, and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom. Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .

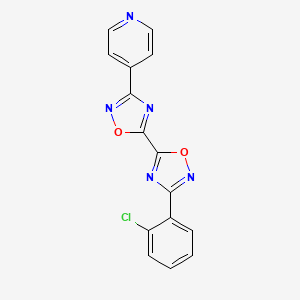

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, for instance, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

科学的研究の応用

Organic Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its pyrazole and piperidine moieties can act as nucleophilic sites for reactions, or as ligands to stabilize reactive intermediates. For instance, similar structures have been used to prepare tris(pyrazolyl)methane ligands, which are valuable in catalysis and biomedical chemistry .

Catalysis

Due to its structural features, this compound can be involved in catalytic processes, particularly in the formation of C–F bonds. The pyrazole group can coordinate to metals, facilitating reactions such as hydrogenation or carbon-carbon bond formation. This is akin to the use of related compounds in activating C-H bonds .

Medicinal Chemistry

Compounds with pyrazole and piperidine structures have shown potential in drug development. They can act as enzyme inhibitors or receptor modulators. For example, derivatives of this compound class have been explored for their chemotherapeutic properties in treating cancers .

Ligand Chemistry

The compound can function as a ligand for metal complexes. Its ability to donate electrons to metal centers makes it suitable for creating complexes that are used in studies of magnetism, electronic structure, and as models for biological systems .

Environmental Chemistry

This compound, due to its potential reactivity, could be studied for its role in environmental remediation processes. It might be used to synthesize molecules that can capture pollutants or facilitate the breakdown of hazardous substances.

Each application mentioned leverages the unique chemical structure of the compound, which includes the pyrazole ring known for its coordination ability and the piperidine ring which offers flexibility and reactivity. The methoxy and methanone groups further contribute to the compound’s reactivity and potential applications across various fields of chemistry. The above applications are based on the general behavior of similar compounds and the potential of the functional groups present in the molecule .

将来の方向性

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to a class of molecules that contain a pyrazole ring , which is known to interact with various biological targets, including enzymes and receptors, and exhibit diverse pharmacological effects . .

Mode of Action

Generally, compounds with a pyrazole ring can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism depends on the specific target and the chemical structure of the compound.

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazole derivatives have been reported to influence a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. Generally, the pharmacokinetic properties of a compound depend on its chemical structure, formulation, route of administration, and individual patient factors. The 2-methoxy group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of other pyrazole derivatives , it could potentially exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability, its interaction with its target, and its overall efficacy . .

特性

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-22-15-14(4-2-7-17-15)16(21)19-10-5-13(6-11-19)12-20-9-3-8-18-20/h2-4,7-9,13H,5-6,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDFEBJJPAHWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)

![1-methyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2850012.png)

![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)

![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)

![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)